molecular formula C8H9BrO4S B1408117 Methyl 3-bromo-4-methoxybenzenesulfonate CAS No. 363587-94-4

Methyl 3-bromo-4-methoxybenzenesulfonate

Cat. No. B1408117
CAS RN: 363587-94-4
M. Wt: 281.13 g/mol
InChI Key: WDATXPZLWBYONZ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-methoxybenzenesulfonate” is an organic compound. It is also known as "3-Bromo-4-methoxybenzoic acid methyl ester" . The compound has a molecular weight of 245.07 .


Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-4-methoxybenzenesulfonate” is C9H9BrO3 . The structure includes a benzene ring substituted with a bromo group, a methoxy group, and a benzenesulfonate group .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-methoxybenzenesulfonate” is a solid at 20 degrees Celsius . It has a melting point range of 93.0 to 97.0 degrees Celsius . It is soluble in toluene .

Scientific Research Applications

Synthesis and Material Science Applications

  • Photodynamic Therapy : A study discussed the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for cancer treatment through Type II photosensitizers mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

  • Synthetic Applications : Another study focused on the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, demonstrating its role as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate. This showcases the compound's utility in organic synthesis for creating Michael adducts through nucleophilic attack (Vasin et al., 2016).

  • Nonlinear Optical Materials : Research on ionic 4-amino-1-methylpyridinium benzenesulfonate salts prepared from methyl benzenesulfonates highlights their potential in second-order nonlinear optics. These compounds, characterized by noncentrosymmetric structures, could contribute to advancements in optical technologies (Anwar et al., 2000).

  • Electron Acceptor in Polymer Solar Cells : A derivative of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), designed and synthesized for use in polymer solar cells (PSCs), exhibits improved photovoltaic performance. This application underscores the compound's relevance in enhancing the efficiency of renewable energy technologies (Jin et al., 2016).

  • Antioxidant Activity : Bromophenol derivatives from the marine red alga Rhodomela confervoides, including compounds related to methyl 3-bromo-4-methoxybenzenesulfonate, have been studied for their antioxidant activities. These compounds exhibit potent free radical scavenging abilities, suggesting their potential as natural antioxidants (Li et al., 2011).

Safety and Hazards

“Methyl 3-bromo-4-methoxybenzenesulfonate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-bromo-4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)14(10,11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDATXPZLWBYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-methoxybenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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